
2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol
Overview
Description
2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol, also known as 2-Chloro-4-methylpyrrole, is a heterocyclic aromatic compound with a molecular formula of C7H8ClNO. It is a colorless solid that is soluble in most organic solvents. It is a versatile intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Luminescent Properties
Research on derivatives closely related to "2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol" has highlighted their potential in the field of luminescent materials. One study focused on the synthesis, structure, and luminescent properties of a pyrrole derivative. The compound exhibited significant luminescent properties, which were thoroughly investigated. These findings suggest potential applications in the development of new luminescent materials for various technological applications (Li-Zhipeng Tang et al., 2014).
Synthetic Routes to Fused Heterocycles
Another area of application involves the synthesis of fused heterocycles via gas-phase reactions under flash vacuum pyrolysis conditions. This method provides a synthetic route to complex heterocyclic compounds that can be used in pharmaceuticals and materials science. The study elaborates on the cyclisation and rearrangement reactions of pyrrol-1-yl phenoxyl and related radicals, offering insights into novel synthetic pathways (J. Cadogan et al., 2009).
Aromatic Character Studies
The aromatic character of dihetero analogues of certain compounds, including those related to "this compound", has been studied using X-ray diffraction and theoretical calculations. These studies contribute to understanding the stability and aromaticity of compounds, which is crucial in designing drugs and materials with specific properties (M. Cyrański et al., 2001).
Corrosion Inhibition
A study on a pyrrole derivative closely related to "this compound" demonstrated its effectiveness as a corrosion inhibitor. The compound showed good inhibition efficiency on steel surfaces, suggesting applications in protecting metal infrastructure and equipment in industrial settings (Abdelhadi Louroubi et al., 2019).
Electropolymerization
Electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including derivatives similar to the target compound, has been explored for creating conducting polymers. These materials have potential applications in electronic devices, demonstrating the versatility of pyrrole derivatives in materials science (G. Sotzing et al., 1996).
Mechanism of Action
Target of Action
The primary targets of the compound “2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol” are the DHFR (Dihydrofolate reductase) and Enoyl ACP reductase enzymes . These enzymes play crucial roles in the metabolic processes of cells. DHFR is involved in the folate pathway, which is essential for DNA synthesis and cell growth. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.
Mode of Action
The compound interacts with its targets by binding to the active sites of the DHFR and Enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the metabolic processes they are involved in.
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP reductase enzymes affects the folate pathway and the fatty acid synthesis pathway respectively . The disruption in these pathways leads to downstream effects such as impaired DNA synthesis and cell growth, and altered fatty acid metabolism.
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by uncontrolled cell growth.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibitory effects on DHFR and enoyl ACP reductase, suggesting its potential for prolonged therapeutic use[2][2].
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in target tissues . This property enhances its efficacy as a therapeutic agent by ensuring adequate distribution to sites of infection .
Properties
IUPAC Name |
2-chloro-4-(2,5-dimethylpyrrol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(13)7-10/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYSBSEOIJZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377494 | |
| Record name | 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647841-63-2 | |
| Record name | 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
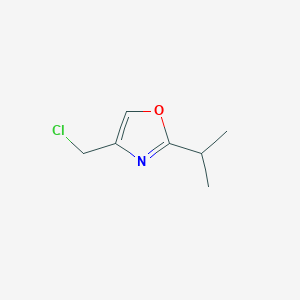
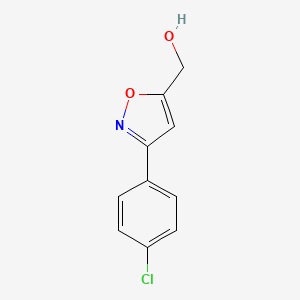
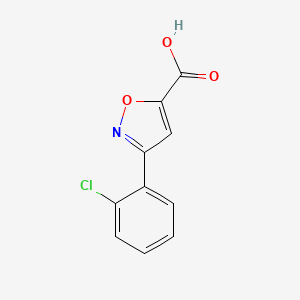
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1350403.png)


![2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1350411.png)
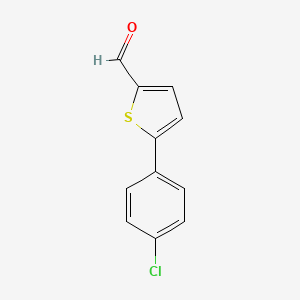

![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B1350418.png)
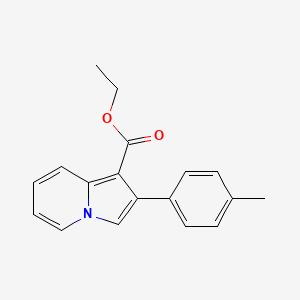

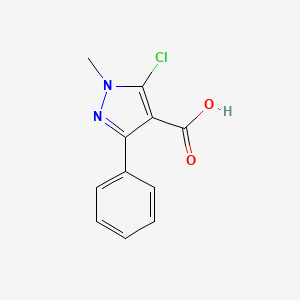
![2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B1350426.png)
